Cas no 873295-29-5 (5-Bromo-6-chloro-3-indoxyl butyrate)
5-Bromo-6-chloro-3-indoxyl butyrate Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,5-bromo-6-chloro-1H-indol-3-yl ester
- 5-Bromo-6-chloro-3-indoxyl butyrate
- NULL
- B-7060
- 5-BROMO-6-CHLORO-3-INDOXYLBUTYRATE
- (5-bromo-6-chloro-1H-indol-3-yl) butanoate
- 873295-29-5
-
- Inchi: 1S/C12H11BrClNO2/c1-2-3-12(16)17-11-6-15-10-5-9(14)8(13)4-7(10)11/h4-6,15H,2-3H2,1H3
- InChI Key: VZAORBVTZPOGMO-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)C(=CN2)OC(CCC)=O)Cl
Computed Properties
- Exact Mass: 314.96600
- Monoisotopic Mass: 314.966
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 42.1Ų
Experimental Properties
- Melting Point: 96-100 °C
- PSA: 42.09000
- LogP: 4.28930
5-Bromo-6-chloro-3-indoxyl butyrate Security Information
- Safety Instruction: S24/25
- Storage Condition:Freezer (-20 ° C)
5-Bromo-6-chloro-3-indoxyl butyrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | EB56758-0.5 g |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 0.5 g |
$539.68 | 2023-01-05 | ||
| Biosynth | EB56758-1 g |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 1g |
$836.80 | 2023-01-05 | ||
| Biosynth | EB56758-2.5 g |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 2.5 g |
$1,406.80 | 2023-01-05 | ||
| Biosynth | EB56758-5 g |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 5g |
$2,122.35 | 2023-01-05 | ||
| Biosynth | B-7060-0.5 g |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 0.5 g |
$235.60 | 2023-01-05 | ||
| Biosynth | B-7060-1 g |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 1g |
$362.47 | 2023-01-05 | ||
| Biosynth | B-7060-2.5 g |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 2.5 g |
$697.00 | 2023-01-05 | ||
| Biosynth | B-7060-5 g |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 5g |
$1,072.40 | 2023-01-05 | ||
| Biosynth | B-7060-10 g |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 10g |
$1,649.60 | 2023-01-05 | ||
| TRC | B216340-50mg |
5-Bromo-6-chloro-3-indoxyl butyrate |
873295-29-5 | 50mg |
$ 110.00 | 2022-06-07 |
5-Bromo-6-chloro-3-indoxyl butyrate Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-Bromo-6-chloro-3-indoxyl butyrate
Professional Introduction to 5-Bromo-6-chloro-3-indoxyl butyrate (CAS No. 873295-29-5)
5-Bromo-6-chloro-3-indoxyl butyrate, a compound with the chemical identifier CAS No. 873295-29-5, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The presence of both bromine and chlorine substituents in its indoxyl backbone enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The indoxyl moiety, a fused heterocyclic system consisting of an indole ring linked to a benzene ring, is well-documented for its role in various biological processes. Modifications at the 5-position with a bromine atom and at the 6-position with a chlorine atom introduce specific electronic and steric properties that can be exploited in medicinal chemistry. The butyrate ester group at the 3-position further contributes to the compound's versatility, enabling diverse functionalization strategies.
In recent years, researchers have been exploring the pharmacological potential of indoxyl derivatives, particularly in the context of cancer therapy and inflammatory diseases. The 5-Bromo-6-chloro-3-indoxyl butyrate compound has been investigated for its ability to modulate key signaling pathways involved in these conditions. For instance, studies have suggested that this molecule may interact with enzymes such as tyrosine kinases and phosphodiesterases, which are critical regulators of cell proliferation and differentiation.
One of the most compelling aspects of this compound is its role as a scaffold for structure-activity relationship (SAR) studies. By systematically varying the substituents on the indoxyl ring, chemists can gain insights into how different functional groups influence biological activity. This approach has been instrumental in developing novel therapeutic agents with improved efficacy and reduced toxicity. The CAS No. 873295-29-5 designation ensures that researchers can reliably source and utilize this compound for their experiments.
The synthesis of 5-Bromo-6-chloro-3-indoxyl butyrate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include halogenation reactions at specific positions on the indoxyl ring, followed by esterification to introduce the butyrate moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, ensuring high yields and purity.
The pharmacokinetic properties of this compound are also of great interest. Initial studies indicate that it exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulating it into various delivery systems. Additionally, preliminary toxicity assessments have shown that it is well-tolerated at therapeutic doses, suggesting its potential for clinical translation.
In conclusion, 5-Bromo-6-chloro-3-indoxyl butyrate (CAS No. 873295-29-5) is a versatile and promising compound with significant implications for drug development. Its unique structural features and biological activities make it an attractive candidate for further investigation in both academic and industrial settings. As research continues to uncover new therapeutic applications, this molecule is poised to play a crucial role in advancing our understanding of disease mechanisms and developing innovative treatments.
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